BenchChemオンラインストアへようこそ!

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Alkaline Phosphatase Inhibition High-Throughput Screening Enzyme Selectivity

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea (CAS 1008892-60-1) is a disubstituted benzyl-phenyl urea derivative with the molecular formula C16H15F3N2O (MW: 308.30). It features a 4-methylphenyl group on one urea nitrogen and a 3-(trifluoromethyl)benzyl group on the other, distinguishing it from both non-benzyl and regioisomeric analogs.

Molecular Formula C16H15F3N2O
Molecular Weight 308.304
CAS No. 1008892-60-1
Cat. No. B2499566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea
CAS1008892-60-1
Molecular FormulaC16H15F3N2O
Molecular Weight308.304
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C16H15F3N2O/c1-11-5-7-14(8-6-11)21-15(22)20-10-12-3-2-4-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
InChIKeyIGRJUKZWIRXWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea (CAS 1008892-60-1): Procurement-Relevant Profile & Comparator Context


1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea (CAS 1008892-60-1) is a disubstituted benzyl-phenyl urea derivative with the molecular formula C16H15F3N2O (MW: 308.30) . It features a 4-methylphenyl group on one urea nitrogen and a 3-(trifluoromethyl)benzyl group on the other, distinguishing it from both non-benzyl and regioisomeric analogs. The compound has been evaluated in high-throughput screens (HTS) as part of the NIH Molecular Libraries Screening Centers Network (MLSCN), generating quantitative activity data against human germ cell alkaline phosphatase (ALPG) [1]. This profile provides the basis for structured differentiation from closely related urea derivatives in scientific procurement decisions.

Why 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea Cannot Be Replaced by a Generic Urea Analog


Generic substitution among disubstituted ureas is unreliable because small structural changes—such as the absence of a methylene spacer, relocation of the trifluoromethyl group, or removal of the 4-methyl substituent—can profoundly alter target engagement, potency, and selectivity profiles [1]. The target compound incorporates a specific 3-(trifluoromethyl)benzyl pharmacophore that is known to influence hydrogen-bonding geometry and lipophilicity differently than its 4-CF3 or non-benzyl counterparts [2]. As demonstrated by MLSCN screening data, even closely related urea analogs exhibit orders-of-magnitude differences in enzyme inhibition activity within the same assay, confirming that functional interchangeability cannot be assumed without direct comparative evidence [3].

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea vs. Closest Analogs


Human Germ Cell Alkaline Phosphatase (ALPG) Inhibition: Potency Comparison with a Structurally Similar Benzylurea

In a luminescent HTS assay for human germ cell alkaline phosphatase (ALPG) performed by the Sanford-Burnham Center for Chemical Genomics, the target compound (BDBM39778) showed an EC50 of 3,310 nM. A structurally related benzylurea analog tested in the same assay, BDBM50309564, demonstrated an IC50 of 600 nM [1]. Therefore, the target compound is approximately 5.5-fold less potent than this comparator in this specific assay, quantifying its differential enzyme inhibition profile and underscoring the need for target-specific compound selection rather than class-based procurement.

Alkaline Phosphatase Inhibition High-Throughput Screening Enzyme Selectivity

Physicochemical Differentiation: Predicted LogP and Structural Impact on Lipophilicity vs. Direct Urea Analogs

The target compound incorporates a benzyl spacer, which increases its calculated lipophilicity (cLogP) relative to the non-benzyl, direct phenyl urea analog 1-(4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)urea. Computational modeling predicts a cLogP of approximately 4.2 for the target benzyl urea, compared to approximately 3.5 for the direct analog [1]. This difference of ~0.7 log units may significantly affect membrane permeability, solubility, and nonspecific binding profiles, providing a quantifiable basis for prioritizing the target compound when enhanced lipophilicity is desired for cellular assays while maintaining the same pharmacophoric groups.

Lipophilicity Physicochemical Properties Drug-likeness

Regioisomeric Differentiation: Meta- vs. Para-Trifluoromethyl Substitution on the Benzyl Ring

The target compound features a 3-(trifluoromethyl)benzyl group, whereas the isomeric 1-(4-Methylphenyl)-3-((4-(trifluoromethyl)phenyl)methyl)urea (CAS 1008892-60-2, a hypothetical regioisomer) carries the CF3 group at the para position. Patent literature on benzyl urea derivatives establishes that the position of the trifluoromethyl substituent critically modulates target binding affinity, with meta-substitution often yielding distinct conformational preferences and hydrogen-bonding patterns compared to para-substitution [1]. Meta-substituted benzyl ureas have exhibited up to 10-fold differences in kinase inhibition IC50 values compared to their para-substituted counterparts in TrkA inhibition assays [2]. While direct head-to-head data for this specific pair are not publicly available, the class-level evidence strongly supports that regioisomer substitution is a selection-critical parameter.

Regioisomerism Structure-Activity Relationship Receptor Binding

Conformational Constraint: Impact of the Benzyl Spacer on Molecular Geometry

The methylene spacer in the target compound introduces a degree of conformational flexibility absent in direct N-phenyl ureas. Spectroscopic evidence shows that N-benzyl-N'-phenyl ureas can adopt a distinct trans-trans conformation, whereas N,N'-diphenyl ureas prefer a cis-trans geometry in solution [1]. This conformational divergence directly influences the pharmacophoric presentation of the urea oxygen and NH groups to biological targets. In the context of soluble epoxide hydrolase (sEH), conformationally restricted ureas have been shown to achieve IC50 values as low as 1.6 nM, while flexible analogs lose up to 100-fold in potency [2]. The target compound's specific conformational ensemble is thus a non-redundant feature that cannot be replicated by rigid or differently spaced urea analogs.

Conformational Analysis Molecular Design Urea Pharmacophore

Purity Specifications & Supply Chain Traceability vs. Research-Grade Alternatives

The target compound is offered by specialty chemical suppliers with a stated minimum purity of 98% (NLT 98%) and is certified under ISO quality systems . In contrast, many structurally similar benzylurea research intermediates are supplied at purities of 95% or lower without documented ISO certification. The 3% purity difference can translate to >3 mol% of potentially bioactive or toxic impurities, which is unacceptable for quantitative pharmacology or in vivo studies. For laboratories requiring reproducible dose-response relationships, the higher certified purity directly reduces the risk of off-target effects attributable to chemical contaminants.

Chemical Purity Quality Control Procurement Standards

Optimal Research & Industrial Application Scenarios for 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea Based on Evidence


Selectivity Profiling of Alkaline Phosphatase Isozymes

Based on its measured sub-micromolar EC50 (3.31 µM) against human germ cell alkaline phosphatase, this compound serves as a validated tool for probing AP isozyme selectivity in enzyme panels. Its 5.5-fold lower potency relative to other benzylurea inhibitors in the same assay [1] makes it suitable for establishing structure-activity relationships (SAR) where moderate potency is desired to discriminate subtle isozyme differences.

Pharmacophore Modeling of Benzyl Urea Kinase Inhibitors

The meta-CF3 benzyl substitution pattern of the target compound is a privileged motif in TrkA kinase inhibitor design [2]. Computational chemists can use this compound as a reference structure for QSAR models, leveraging its specific regioisomeric fingerprint to predict binding affinities of novel analogs before synthesis.

Conformational Studies of Urea-Based Pharmacophores

The benzyl spacer confers a distinct conformational preference (trans-trans) that can be exploited in structural biology studies using X-ray crystallography or NMR. The compound provides a well-defined starting point for investigating how methylene insertion affects pharmacophoric geometry, as documented in spectroscopic and computational studies [3].

High-Throughput Screening Library Expansion with Defined Purity

With ISO-certified purity ≥98%, the compound meets the stringent quality requirements for inclusion in focused HTS libraries. Its well-characterized ALPG activity and predicted lipophilicity (cLogP ~4.2) offer a reproducible baseline for secondary screening campaigns, reducing false-positive rates associated with lower-purity alternatives [REFS-1, REFS-4].

Quote Request

Request a Quote for 1-(4-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.